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4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid
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Overview
Description
4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the use of 5-cyano-2-fluorophenylboronic acid as a starting material . The synthetic route may involve:
Borylation: Introduction of the boronic acid group.
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form the desired aromatic compound.
Oxidation: Conversion of intermediate products to the final benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, optimized for yield and efficiency. This could include continuous flow reactors and automated systems to handle the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Mechanism of Action
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the boronic acid functionality.
N-(5-Cyano-2-fluorophenyl)thiomorpholine-4-carboxamide: Contains a thiomorpholine ring and exhibits different biological activities.
4-(5-Cyano-2-fluorophenyl)nicotinic acid: Similar structure but with a nicotinic acid core.
Uniqueness
4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(5-cyano-2-fluorophenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-6-11(15(18)19)3-4-12(9)13-7-10(8-17)2-5-14(13)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOTWCIETOLUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689794 |
Source
|
Record name | 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-23-4 |
Source
|
Record name | 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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